molecular formula C13H14ClN3O2S2 B12902961 Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828921-00-2

Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-

Cat. No.: B12902961
CAS No.: 828921-00-2
M. Wt: 343.9 g/mol
InChI Key: KRVKCMVCMGNVAP-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring substituted with a pyrrolidine group and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions using pyrrolidine and a suitable leaving group on the thiazole ring.

    Attachment of Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole ring with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfonamide group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological activities.

    Benzenesulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their therapeutic potential.

Uniqueness

N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is unique due to the combination of the thiazole ring, pyrrolidine group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

828921-00-2

Molecular Formula

C13H14ClN3O2S2

Molecular Weight

343.9 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H14ClN3O2S2/c14-11-12(17-8-4-5-9-17)20-13(15-11)16-21(18,19)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,16)

InChI Key

KRVKCMVCMGNVAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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